Methanaminium, N,N,N-trimethyl-, salt with 3,3-6-(2-hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimi Methanaminium, N,N,N-trimethyl-, salt with 3,3-6-(2-hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimi
Brand Name: Vulcanchem
CAS No.: 131013-83-7
VCID: VC0237326
InChI: InChI=1S/C39H34N10O13S4.4C4H12N/c1-21-15-23(9-11-31(21)48-46-25-17-29-27(35(19-25)65(57,58)59)5-3-7-33(29)63(51,52)53)41-38-43-37(40-13-14-50)44-39(45-38)42-24-10-12-32(22(2)16-24)49-47-26-18-30-28(36(20-26)66(60,61)62)6-4-8-34(30)64(54,55)56;4*1-5(2,3)4/h3-12,15-20,50H,13-14H2,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,40,41,42,43,44,45);4*1-4H3/q;4*+1
SMILES: CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=CC=C5S(=O)(=O)O)C(=C4)S(=O)(=O)O)C)N=NC6=CC7=C(C=CC=C7S(=O)(=O)O)C(=C6)S(=O)(=O)O.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C
Molecular Formula: C55H82N14O13S4+4
Molecular Weight: 1275.6 g/mol

Methanaminium, N,N,N-trimethyl-, salt with 3,3-6-(2-hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimi

CAS No.: 131013-83-7

Main Products

VCID: VC0237326

Molecular Formula: C55H82N14O13S4+4

Molecular Weight: 1275.6 g/mol

Methanaminium, N,N,N-trimethyl-, salt with 3,3-6-(2-hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimi - 131013-83-7

CAS No. 131013-83-7
Product Name Methanaminium, N,N,N-trimethyl-, salt with 3,3-6-(2-hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimi
Molecular Formula C55H82N14O13S4+4
Molecular Weight 1275.6 g/mol
IUPAC Name 3-[[4-[[4-[4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;tetramethylazanium
Standard InChI InChI=1S/C39H34N10O13S4.4C4H12N/c1-21-15-23(9-11-31(21)48-46-25-17-29-27(35(19-25)65(57,58)59)5-3-7-33(29)63(51,52)53)41-38-43-37(40-13-14-50)44-39(45-38)42-24-10-12-32(22(2)16-24)49-47-26-18-30-28(36(20-26)66(60,61)62)6-4-8-34(30)64(54,55)56;4*1-5(2,3)4/h3-12,15-20,50H,13-14H2,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,40,41,42,43,44,45);4*1-4H3/q;4*+1
Standard InChIKey LHFXJHQDOAGCIB-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=CC=C5S(=O)(=O)O)C(=C4)S(=O)(=O)O)C)N=NC6=CC7=C(C=CC=C7S(=O)(=O)O)C(=C6)S(=O)(=O)O.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C
Canonical SMILES CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=CC=C5S(=O)(=O)O)C(=C4)S(=O)(=O)O)C)N=NC6=CC7=C(C=CC=C7S(=O)(=O)O)C(=C6)S(=O)(=O)O.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C
PubChem Compound 164315
Last Modified Nov 11 2021
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